4-Amino-3-(trifluoromethoxy)biphenyl
Description
Properties
IUPAC Name |
4-phenyl-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)18-12-8-10(6-7-11(12)17)9-4-2-1-3-5-9/h1-8H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADQRFVINJHUJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Biphenyl Core Formation
The Suzuki-Miyaura cross-coupling reaction is a widely employed method to form biphenyl structures by coupling aryl halides with aryl boronic acids under palladium catalysis.
- Reactants: An aryl halide bearing the trifluoromethoxy group (e.g., 3-trifluoromethoxyphenyl bromide or iodide) and an aryl boronic acid (e.g., 4-nitrophenylboronic acid).
- Catalysts: Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) or Pd2(dba)3 with ligands like SPhos or XPhos.
- Bases: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
- Solvents: Mixtures of tetrahydrofuran (THF), toluene, and water.
- Conditions: Reflux temperatures (around 80°C) for 12–16 hours.
This method yields biphenyl compounds with nitro substituents that can be further transformed.
| Parameter | Typical Value |
|---|---|
| Catalyst | Pd(PPh3)4 or Pd2(dba)3 + SPhos/XPhos |
| Base | K2CO3 or Na2CO3 |
| Solvent | THF/toluene/water mixture |
| Temperature | 80°C reflux |
| Reaction Time | 12–16 hours |
| Yield | 70–80% |
Reduction of Nitro Group to Amino Group
The nitro group on the biphenyl intermediate is reduced to an amino group using catalytic hydrogenation or chemical reduction methods.
-
- Catalyst: Palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C).
- Solvent: Tetrahydrofuran (THF) or 2-methyltetrahydrofuran.
- Pressure: Hydrogen pressure of 0.5–5 MPa (preferably 1–3 MPa).
- Temperature: 25–100°C (preferably 60–90°C, often 70–80°C).
- Time: Until complete hydrogen uptake.
-
- Reagents such as hydrazine hydrate in ethylene glycol monomethyl ether.
- Temperature around 78–80°C.
- Reaction time approximately 5 hours.
The catalytic hydrogenation method is preferred for industrial scalability due to higher purity and yield.
Crystallization and Purification
After reduction, the amino biphenyl is purified by crystallization:
- Addition of an antioxidant (e.g., 2,6-di-tert-butyl-4-methylphenol) to prevent oxidation and discoloration.
- Dropwise addition of the hydrogenation reaction mixture into cold water (5–20°C, preferably 10–15°C) under nitrogen or inert atmosphere.
- Stirring for 30 minutes to allow crystallization.
- Filtration and vacuum drying at about 100°C under reduced pressure (-0.095 MPa).
This yields a white crystalline product with purity above 99% and yields exceeding 90%.
Detailed Example Procedure
| Step | Description |
|---|---|
| Starting Material | 4-Nitro-3-(trifluoromethoxy)biphenyl precursor prepared by Suzuki coupling |
| Hydrogenation Catalyst | 0.2–0.6 wt% Pd/C relative to nitro compound |
| Solvent | Tetrahydrofuran (THF) or 2-methyltetrahydrofuran |
| Hydrogen Pressure | 1–3 MPa |
| Temperature | 70–80°C |
| Reaction Time | Until no hydrogen uptake (monitoring by pressure drop) |
| Antioxidant Addition | 0.04–0.15 wt% 2,6-di-tert-butyl-4-methylphenol |
| Crystallization Temperature | 10–15°C in water under nitrogen protection |
| Filtration and Drying | Vacuum drying at 100°C for 4 hours |
| Yield | ~90% |
| Purity | >99% (HPLC analysis) |
Summary Table of Preparation Parameters
| Parameter | Range/Value | Notes |
|---|---|---|
| Cross-Coupling Catalyst | Pd(PPh3)4, Pd2(dba)3 + SPhos/XPhos | For biphenyl core formation |
| Base | K2CO3, Na2CO3 | Used in cross-coupling |
| Solvent for Coupling | THF, toluene, water mixture | Reflux conditions |
| Hydrogenation Catalyst | Pd/C, Ru/C (0.1–1 wt%) | For nitro group reduction |
| Hydrogen Pressure | 0.5–5 MPa (preferably 1–3 MPa) | Catalytic hydrogenation |
| Hydrogenation Temperature | 25–100°C (preferably 70–80°C) | Optimal for full reduction |
| Antioxidant | 2,6-di-tert-butyl-4-methylphenol | Prevents oxidation during crystallization |
| Crystallization Temperature | 5–20°C (preferably 10–15°C) | Ensures high purity crystals |
| Yield | >90% | High efficiency |
| Purity | >99% (HPLC) | High purity product |
Research Findings and Industrial Considerations
- The use of tetrahydrofuran or 2-methyltetrahydrofuran as solvents enables efficient hydrogenation and easy solvent recovery, reducing environmental impact.
- Adding antioxidants during crystallization prevents color change and degradation of the amine product.
- The hydrogenation catalyst can be recycled, improving cost-effectiveness.
- The method achieves high purity and yield with relatively mild conditions, suitable for scale-up.
- Cross-coupling reactions enable modular synthesis, allowing substitution on the biphenyl ring as needed.
Scientific Research Applications
Biological Applications
4-Amino-3-(trifluoromethoxy)biphenyl has been investigated for its bioactive properties, particularly in drug discovery. Its pharmacological potential includes:
- Anti-inflammatory Activity : Research suggests that the compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : Studies indicate that it can inhibit cancer cell proliferation by targeting specific oncogenic pathways, including topoisomerase II inhibition, which is crucial in DNA replication processes .
Medicinal Chemistry
The compound has shown promise in the development of new therapeutic agents:
- Mechanistic Insights : The trifluorinated groups enhance the compound's ability to penetrate cell membranes and interact with biological targets, such as enzymes and receptors .
- Potential Drug Development : It has been explored as a partial agonist for the serotonin receptor subtype 5HT4, suggesting applications in gastrointestinal motility disorders .
Material Science
In addition to its biological applications, this compound is utilized in the development of advanced materials:
- Thermal Stability : The unique fluorinated structure contributes to high thermal stability and resistance to degradation, making it suitable for various industrial applications .
- Polymer Synthesis : The compound serves as a monomer for synthesizing polyimides with excellent high-temperature resistance .
Case Studies and Research Findings
- Topoisomerase II Inhibition : A study demonstrated that derivatives of biphenyl compounds can effectively inhibit topoisomerase II, enhancing binding affinity due to the presence of trifluorinated groups .
- 5HT4 Partial Agonism : Research indicates that this compound may act as a partial agonist for the serotonin receptor subtype 5HT4, which could have implications in treating gastrointestinal disorders .
- Mechanochemical Synthesis : A novel mechanochemical approach has been developed for synthesizing similar fluorinated biphenyl derivatives efficiently, showcasing its scalability for biological testing .
Mechanism of Action
The mechanism by which 4-Amino-3-(trifluoromethoxy)biphenyl exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The trifluoromethoxy group distinguishes this compound from other biphenyl derivatives. Key comparisons include:
a) 4-Amino-3-(trifluoromethoxy)benzoic acid
- Structure : A benzoic acid derivative with -NH₂ and -OCF₃ groups at positions 4 and 3, respectively.
- Molecular Weight: 221.13 g/mol (C₈H₆F₃NO₃) .
- Key Differences : The absence of a biphenyl backbone reduces conformational rigidity compared to the target compound. The carboxylic acid group enhances solubility but may limit membrane permeability in biological systems.
b) 4-Amino-3-(trifluoromethyl)benzoic acid
- Structure : Features a trifluoromethyl (-CF₃) instead of trifluoromethoxy (-OCF₃).
- Molecular Weight: 205.13 g/mol (C₈H₆F₃NO₂) .
c) 4-Amino-3-(1-(2-fluoro-[1,1'-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione (Compound 5)
- Structure : A triazole-thione derivative with a fluorinated biphenyl moiety.
- Synthesis: Prepared via reaction of 2-(2-fluoro-biphenyl-4-yl)propanehydrazide with carbon disulfide and KOH in ethanol .
- Key Differences : The triazole-thione ring introduces heterocyclic diversity, which is associated with enhanced analgesic activity in mice (e.g., tail-flick and hot-plate tests) .
Biological Activity
4-Amino-3-(trifluoromethoxy)biphenyl (CAS No. 1214363-74-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects, supported by case studies and research findings.
This compound is characterized by:
- Molecular Formula : C13H10F3NO
- Molecular Weight : 263.22 g/mol
- Structure : The compound features a biphenyl backbone with an amino group and a trifluoromethoxy substituent, which significantly affects its reactivity and biological interactions.
Antibacterial Activity
Research has demonstrated that compounds similar to 4-amino derivatives exhibit significant antibacterial properties. For instance:
- Study Findings : A series of biphenyl derivatives were synthesized and tested against various bacterial strains such as E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) for some derivatives ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .
| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| 4-Amino Derivative A | E. faecalis | 45 | 29 |
| 4-Amino Derivative B | P. aeruginosa | 50 | 24 |
Anticancer Activity
The anticancer potential of 4-amino derivatives has been explored in several studies:
- Mechanism of Action : These compounds have been shown to target specific molecular pathways involved in cancer progression, such as those regulating angiogenesis and apoptosis.
- Case Study : One study reported IC50 values for certain derivatives ranging from 7 to 20 µM against various cancer cell lines, demonstrating effective cytotoxicity .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| Breast Cancer (MCF-7) | 14 | 4-Amino Derivative C |
| Prostate Cancer | 10 | 4-Amino Derivative D |
Anti-inflammatory Activity
This compound has also shown promise in anti-inflammatory applications:
- Research Insights : Compounds derived from this structure have been tested for their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. Some derivatives exhibited over 70% inhibition at concentrations as low as 10 µg/mL .
| Compound | Cytokine Inhibition (%) | Concentration (µg/mL) |
|---|---|---|
| Derivative E | IL-6: 89 | 10 |
| Derivative F | TNF-α: 72 | 10 |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity.
- Receptor Modulation : The trifluoromethoxy group enhances lipophilicity, allowing better membrane penetration and receptor interaction.
- Redox Reactions : The compound participates in redox reactions that can affect cellular signaling pathways.
Q & A
Basic: What are common synthetic strategies for preparing 4-amino-3-(trifluoromethoxy)biphenyl derivatives?
Answer:
The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to construct the biphenyl core, followed by functionalization of the aromatic rings. For example:
- Step 1: Coupling a boronic acid derivative with a halogenated aromatic precursor to form the biphenyl backbone.
- Step 2: Introducing the trifluoromethoxy group via nucleophilic substitution or oxidation of intermediates like 4-(trifluoromethoxy)phenol derivatives .
- Step 3: Installing the amino group through reduction of nitro precursors or direct amination using catalytic methods.
Key intermediates such as 4-amino-3-(trifluoromethoxy)benzoic acid derivatives (CAS 175278-22-5) are often synthesized as precursors for further modifications .
Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Answer:
- NMR Spectroscopy: To confirm the structure, particularly the substitution pattern of the biphenyl system and the presence of the trifluoromethoxy group .
- High-Resolution Mass Spectrometry (HRMS): For molecular weight validation.
- HPLC/UPLC: To assess purity and detect impurities, especially in intermediates like methyl 3-(trifluoromethoxy)benzoate (CAS 148438-00-0) .
- X-ray Diffraction (XRD): For resolving ambiguities in molecular geometry, particularly when studying crystalline derivatives .
Basic: What safety precautions are required when handling this compound?
Answer:
- Hazard Statements: Potential skin/eye irritation (H315, H319) and respiratory sensitization (H335) .
- Precautions: Use fume hoods, wear nitrile gloves, and avoid inhalation of dust. Store at room temperature in airtight containers .
Advanced: How do polymorphic forms of this compound derivatives affect drug development?
Answer:
Different crystalline forms (e.g., monophosphate salts) exhibit distinct solubility, bioavailability, and stability profiles. For example:
- Crystalline Form A: Higher thermal stability but lower aqueous solubility.
- Crystalline Form B: Improved dissolution rates, critical for oral bioavailability .
XRD and differential scanning calorimetry (DSC) are essential for identifying and optimizing polymorphs .
Advanced: How can researchers design assays to study the biological activity of this compound in hedgehog pathway modulation?
Answer:
- In Vitro Assays: Use Gli-luciferase reporter cell lines to quantify hedgehog pathway inhibition.
- Binding Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with Smoothened (SMO) receptors .
- In Vivo Models: Patient-derived xenografts (PDX) with PTCH1 mutations to evaluate tumor suppression .
Advanced: How should researchers resolve contradictions in reported solubility data for this compound derivatives?
Answer:
- Verify Polymorphism: Use XRD to confirm if discrepancies arise from different crystalline forms .
- Solvent Selection: Test solubility in buffered vs. non-buffered systems, as pH affects ionizable groups (e.g., amino or carboxylic acid moieties) .
- Standardize Methods: Adopt USP/Ph. Eur. guidelines for dissolution testing to ensure reproducibility.
Advanced: What strategies are used in structure-activity relationship (SAR) studies for trifluoromethoxy-containing biphenyl derivatives?
Answer:
- Bioisosteric Replacement: Substitute trifluoromethoxy with methoxy or difluoromethoxy groups to assess electronic effects .
- Positional Scanning: Synthesize analogs with amino groups at positions 2, 3, or 4 to map pharmacophore requirements .
- Pharmacokinetic Profiling: Compare logP and metabolic stability (e.g., CYP450 inhibition) of derivatives like 4-phenoxy-3-(trifluoromethyl)aniline .
Advanced: How can isotopic labeling elucidate reaction mechanisms in the synthesis of this compound?
Answer:
- Deuterium Labeling: Track hydrogen transfer in reduction steps (e.g., nitro-to-amine conversion) using D₂O or NaBD₄ .
- ¹⁸O Isotopes: Study trifluoromethoxy group formation by substituting H₂¹⁸O in hydrolysis reactions .
- ¹³C NMR: Map carbon pathways in cross-coupling reactions using ¹³C-enriched boronic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
